molecular formula C14H27NO4Si B1313024 (R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid CAS No. 90776-58-2

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid

Cat. No.: B1313024
CAS No.: 90776-58-2
M. Wt: 301.45 g/mol
InChI Key: NNANGMFTFSNDLW-GWOFURMSSA-N
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Description

®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid is a complex organic compound featuring a unique azetidinone ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of the tert-butyldimethylsilyl (TBDMS) protecting group is significant for its stability and reactivity in synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step is crucial as it forms the core structure of the compound.

    Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions. This is usually achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Chiral Synthesis: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the correct configuration of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and maintaining stringent control over reaction conditions to preserve the stereochemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS protecting group is removed.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The TBDMS group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like fluoride ions (from TBAF - tetrabutylammonium fluoride) can be used to remove the TBDMS group.

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Compounds with different protecting groups or functional groups replacing the TBDMS group.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable in the development of new synthetic methodologies.

Biology

The compound’s azetidinone ring is structurally similar to β-lactam antibiotics, suggesting potential applications in the development of new antibacterial agents. Its ability to interact with biological molecules through its functional groups makes it a candidate for biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2S,3S)-3-(®-1-Hydroxyethyl)-4-oxoazetidin-2-yl)propanoic acid: Lacks the TBDMS group, making it less stable but potentially more reactive.

    ®-2-((2S,3S)-3-(®-1-Methoxyethyl)-4-oxoazetidin-2-yl)propanoic acid: Contains a methoxy group instead of TBDMS, altering its reactivity and stability.

Uniqueness

The presence of the TBDMS group in ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid provides unique stability and protection during synthetic processes, making it a valuable intermediate in complex organic syntheses. Its stereochemistry also distinguishes it from other similar compounds, offering specific interactions in biological and chemical applications.

This detailed overview should provide a comprehensive understanding of ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid, from its synthesis to its applications and unique properties

Properties

IUPAC Name

(2R)-2-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4Si/c1-8(13(17)18)11-10(12(16)15-11)9(2)19-20(6,7)14(3,4)5/h8-11H,1-7H3,(H,15,16)(H,17,18)/t8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNANGMFTFSNDLW-GWOFURMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)C(C)C(=O)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432351
Record name (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90776-58-2
Record name (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90776-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α-methyl-4-oxo-, (αR,2S,3S)
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Q & A

Q1: What is the significance of 4-BMA in pharmaceutical chemistry?

A1: 4-BMA is a key intermediate in the synthesis of penem antibiotics. [] These antibiotics are known for their broad-spectrum activity against various bacterial infections.

Q2: How is 4-BMA typically synthesized?

A2: A stereoselective process using a chiral auxiliary is employed to prepare 4-BMA. This method ensures the production of the desired stereoisomer, which is crucial for its biological activity. []

Q3: Are there any studies on the metabolism of 4-BMA?

A3: While there are no direct studies on 4-BMA metabolism, research indicates that a related compound, 4-bromomethamphetamine (also abbreviated as 4-BMA), is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. [] This enzyme catalyzes the N-demethylation of 4-bromomethamphetamine.

Q4: Could 4-bromomethamphetamine interfere with the metabolism of other drugs?

A4: Yes, research suggests that 4-bromomethamphetamine can inhibit the metabolism of other drugs metabolized by CYP2D6. It exhibited stronger inhibition of amphetamine production from methamphetamine compared to other 4-substituted methamphetamines. [] This highlights a potential risk for drug interactions.

Q5: What are the implications of 4-bromomethamphetamine's inhibitory effects on CYP2D6?

A5: The inhibition of CYP2D6 by 4-bromomethamphetamine raises concerns about potential drug interactions. [] Since CYP2D6 metabolizes a wide range of medications, co-administration with 4-bromomethamphetamine could lead to increased levels of other drugs in the body, potentially resulting in adverse effects or toxicity.

Q6: What is the role of the British Medical Association (BMA) in relation to tobacco and financial advice?

A7: The BMA advocates against tobacco use and its influence. Ironically, BMA Services, which provides financial advice to BMA members, recommended investments in Allied Dunbar, a company owned by tobacco giant BAT Industries. [] This apparent conflict of interest raises ethical concerns.

Q7: Are there any ethical considerations regarding the BMA's financial advice in light of its anti-tobacco stance?

A8: Yes, the BMA's promotion of investments in a tobacco-owned company while simultaneously advocating against tobacco use presents a clear ethical dilemma. [] This situation calls for transparency in financial advice and a reassessment of BMA Services' investment recommendations to align with the organization's ethical values.

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